molecular formula C14H17ClN2O3 B5462025 (4-CHLORO-2-NITROPHENYL)(3,5-DIMETHYLPIPERIDINO)METHANONE

(4-CHLORO-2-NITROPHENYL)(3,5-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B5462025
M. Wt: 296.75 g/mol
InChI Key: SDCFKPZPGFJOSW-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylpiperidino group attached to a methanone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Reduction: Formation of (4-amino-2-nitrophenyl)(3,5-dimethylpiperidino)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-nitrophenyl)(3,5-dimethylpiperidino)methanone is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with a dimethylpiperidino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9-5-10(2)8-16(7-9)14(18)12-4-3-11(15)6-13(12)17(19)20/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCFKPZPGFJOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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